molecular formula C7H8N4OS B1384692 5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine CAS No. 31877-60-8

5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine

Cat. No.: B1384692
CAS No.: 31877-60-8
M. Wt: 196.23 g/mol
InChI Key: ABOJALZOKCQIGS-UHFFFAOYSA-N
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Description

5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both thiazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethylthiazole-5-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1,3-thiazole: A simpler thiazole derivative with similar biological activities.

    1,3,4-Oxadiazole: A core structure found in many biologically active compounds.

    2-Amino-1,3,4-thiadiazole: Another heterocyclic compound with comparable properties.

Uniqueness

5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine is unique due to the combination of thiazole and oxadiazole rings in its structure, which imparts a distinct set of chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-3-5(13-4(2)9-3)6-10-11-7(8)12-6/h1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOJALZOKCQIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651030
Record name 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31877-60-8
Record name 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine

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